2-Phenyl-2-(2-pyridyl)acetonitrile

Drug Metabolism Pharmacokinetics Metabolite Identification

Metabolic tracing studies and impurity profiling demand authenticated reference standards of unambiguous structural identity. 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS 5005-36-7) is the definitive major metabolite of SC 15396, validated via rat liver homogenate metabolic profiling. • α,α-Disubstituted acetonitrile with N,N-bidentate chelation via 2-pyridyl and nitrile groups; chiral building block for further functionalization • Solid crystalline form (mp 86-90°C) ensures accurate weighing for HPLC/GC calibration with minimal volatile loss • Supplied at ≥98% purity; analytically distinguished from minor secondary metabolite for unambiguous metabolic tracing

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 5005-36-7
Cat. No. B023408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(2-pyridyl)acetonitrile
CAS5005-36-7
Synonymsα-Phenyl-2-pyridineacetonitrile;  2-Pyridylphenylacetonitrile;  NSC 16276;  Phenyl(pyridin-2-yl)acetonitrile; 
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)C2=CC=CC=N2
InChIInChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H
InChIKeyCAXNYFPECZCGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

2-Phenyl-2-(2-pyridyl)acetonitrile Identity & Procurement


2-Phenyl-2-(2-pyridyl)acetonitrile (CAS 5005-36-7, C₁₃H₁₀N₂, MW 194.23) is an α,α-disubstituted acetonitrile derivative bearing a phenyl and a 2-pyridyl group at the α-carbon [1]. This compound is identified as the major metabolite of the antigastrin agent SC 15396 (α-phenyl-α-(2-pyridyl)thioacetamide), produced via metabolic conversion by rat liver homogenate supernatant [2]. As a chiral, racemic building block possessing both a nitrile functionality and a pyridyl moiety, it serves as a versatile intermediate in pharmaceutical synthesis and drug metabolism studies .

1
Metabolite reference standard – Identified as major metabolite of SC 15396 for drug metabolism studies.
2
Chiral racemic building block – α,α-disubstituted nitrile with phenyl and 2-pyridyl groups enables diverse derivatization.
3
N,N-bidentate chelation potential – 2-pyridyl and nitrile nitrogens create ligand geometry for metal coordination studies.

Why 2-Phenyl-2-(2-pyridyl)acetonitrile Cannot Be Substituted


The α,α-disubstitution pattern of 2-Phenyl-2-(2-pyridyl)acetonitrile fundamentally differentiates it from simpler phenylacetonitriles in both synthetic utility and metabolic identity. Unlike benzyl cyanide (phenylacetonitrile) or 2-pyridylacetonitrile, which possess only one aryl substituent at the α-position, this compound features a chiral tertiary carbon bearing both phenyl and 2-pyridyl groups, a structural configuration that confers distinct N,N-bidentate chelation potential . Furthermore, as the authenticated major metabolite of SC 15396, substitution with structurally related nitriles lacking the 2-pyridylphenyl substitution pattern would invalidate metabolic tracing studies and compromise synthetic routes requiring the specific dual-aryl α-substitution geometry [1]. The 2-position of the pyridyl nitrogen is critical, as alternative substitution patterns (e.g., 3-pyridyl or 4-pyridyl analogs) alter both coordination chemistry and biological recognition, precluding direct interchangeability in applications requiring precise molecular geometry .

α,α-Disubstitution geometry
Phenylacetonitrile or 2-pyridylacetonitrile lack the dual-aryl chiral center, altering chelation and metabolic identity.
2-Pyridyl positional requirement
3- or 4-pyridyl analogs cannot form the same N,N-bidentate chelate; metabolic recognition may shift.
Authenticated metabolite identity
Structural analogs unvalidated as SC 15396 metabolites would compromise metabolic tracing studies and reference accuracy.

2-Phenyl-2-(2-pyridyl)acetonitrile Comparative Evidence


Major Metabolite Identity in SC 15396 Metabolism

In the metabolic conversion of SC 15396 (α-phenyl-α-(2-pyridyl)thioacetamide) by rat liver homogenate supernatant, 2-phenyl-2-(2-pyridyl)acetonitrile is unambiguously identified as the major metabolite, distinguishing it from the minor secondary metabolite. This establishes the compound as the principal analytical reference standard for metabolism studies of this thioamide class [1].

Metabolite rank
Class-level
Major metabolite (primary)
vs minor metabolite (unnamed)
Supports reference standard fit for metabolism studies
Qualitative ranking; no quantitative ratio
Drug Metabolism Pharmacokinetics Metabolite Identification

Nitrile Formation from Thioamide Analogs

The metabolic pathway converting SC 15396 (thioamide) to 2-phenyl-2-(2-pyridyl)acetonitrile (nitrile) is not unique to the parent compound. Three other thioamide analogs, structurally analogous to SC 15396, were also shown to yield their corresponding nitriles upon incubation with rat liver supernatant, confirming a general class-level metabolic conversion pattern [1].

Analog conversion
Class-level
N = 3 additional thioamide analogs converted to nitriles
Class-level metabolic pathway context
Unspecified analog structures; no yield comparison
Metabolic Stability Structure-Metabolism Relationship Thioamide Metabolism

Synthesis via α-Arylation of Benzyl Cyanide

2-Phenyl-2-(2-pyridyl)acetonitrile is synthesized via α-arylation of benzyl cyanide (phenylacetonitrile) with 2-bromopyridine, using n-butyllithium as a strong base at low temperature (-70 °C to -50 °C) under argon. This reaction yields 6.59 g of the title compound from 12.33 g benzyl cyanide and 9.7 mL 2-bromopyridine . In contrast, benzyl cyanide itself lacks the α-substitution required for subsequent metal coordination or further derivatization.

Synthetic yield
Method context
Target: 6.59 g isolated (α,α-disubstituted)
vs benzyl cyanide: no pyridyl, α-monosubstituted
Supports specialized synthetic intermediate selection
Absolute yield % not reported
Organic Synthesis α-Arylation Heterocyclic Chemistry

Purity vs. Research-Grade Nitrile Thresholds

Commercially available 2-phenyl-2-(2-pyridyl)acetonitrile is supplied with a certified purity of >98.0% as determined by GC analysis . Alternative suppliers offer purity specifications of 98% and 99.97% . This meets or exceeds the standard >97% threshold for research-grade fine chemicals and is substantially higher than the purity of many commodity aromatic nitriles.

Purity (GC)
Specification review
>98.0% (TCI); supplier range 98–99.97%
Exceeds typical >97% research-grade threshold
Multiple supplier COA; batch consistency to verify
Quality Control Analytical Chemistry Procurement Specification

Physical State and Melting Point Consistency

Multiple commercial suppliers report consistent melting point ranges for 2-phenyl-2-(2-pyridyl)acetonitrile: 86.0-90.0 °C , 88 °C [1], and 83-85 °C [2]. The compound is a solid at room temperature, described as an off-white to light brown crystalline powder [3]. This solid-state form contrasts with liquid phenylacetonitrile (benzyl cyanide, mp -24 °C, bp 233 °C), facilitating simpler handling and storage.

Melting point
Specification review
Solid crystalline, mp 83–90 °C
vs phenylacetonitrile: liquid, mp −24 °C
Solid form supports accurate weighing and storage
Reported ranges vary slightly by supplier
Physicochemical Characterization Solid-State Chemistry Material Identification

Chelation Advantage of 2-Pyridyl Substitution

The 2-position of the pyridyl nitrogen in 2-phenyl-2-(2-pyridyl)acetonitrile creates an N,N-bidentate chelation motif when combined with the nitrile nitrogen, enabling stable five-membered metallacycle formation with transition metals. This chelation geometry is absent in 3-pyridyl or 4-pyridyl analogs due to the inability of the pyridyl nitrogen to achieve optimal proximity to the α-nitrile coordination site .

Chelation capability
Class-level
2-pyridyl: N,N-bidentate chelation possible
3- or 4-pyridyl: geometry precludes chelation
Ligand geometry context for coordination studies
Theoretical assessment; no binding constants
Coordination Chemistry Ligand Design Metal Complex Synthesis

2-Phenyl-2-(2-pyridyl)acetonitrile Application Scenarios


Analytical Reference Standard for SC 15396 Metabolism

As the authenticated major metabolite of SC 15396 (antigastrin) produced by rat liver homogenate supernatant, 2-phenyl-2-(2-pyridyl)acetonitrile serves as the definitive analytical reference standard for in vitro and in vivo drug metabolism investigations of thioamide-class compounds [1]. This identity is established through comparative metabolite profiling wherein the title compound is distinguished from a minor secondary metabolite [1].

Synthetic Intermediate for α,α-Disubstituted Heterocycles

The compound functions as a versatile α,α-disubstituted acetonitrile intermediate accessible via α-arylation of benzyl cyanide with 2-bromopyridine (isolated yield: 6.59 g from 12.33 g benzyl cyanide) [1]. The presence of both phenyl and 2-pyridyl substituents at the α-carbon provides a chiral tertiary center amenable to further functionalization, including nitrile hydrolysis to carboxylic acids or reduction to amines.

N,N-Bidentate Ligand Precursor for Transition Metal Chemistry

The specific 2-pyridyl substitution pattern of 2-phenyl-2-(2-pyridyl)acetonitrile enables N,N-bidentate chelation via the pyridyl nitrogen and the nitrile nitrogen, a coordination mode unavailable to 3-pyridyl or 4-pyridyl analogs due to geometric constraints [1]. This property supports applications in catalyst development and metallosupramolecular chemistry where five-membered chelate ring formation is desirable.

High-Purity Solid Reference for Chromatographic Methods

With a melting point of 86.0-90.0 °C (solid crystalline form at ambient temperature) and commercially available purity specifications ranging from >98.0% to 99.97% by GC [1], 2-phenyl-2-(2-pyridyl)acetonitrile is well-suited as a calibration standard in HPLC and GC method development. The solid physical state facilitates accurate weighing and minimizes volatile loss compared to liquid aromatic nitrile analogs.

Application
Selection Property
Validation Focus
SC 15396 metabolism studies
Authenticated major metabolite identity
Metabolite profiling and quantification
α,α-Disubstituted heterocycle synthesis
Dual-aryl α-substitution with chiral center
Derivatization scope (hydrolysis, reduction)
Metal coordination chemistry
2-Pyridyl geometry enabling N,N-chelation
Complex formation and ligand screening
Chromatographic method calibration
High-purity solid reference standard
Calibration accuracy and weighing precision

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